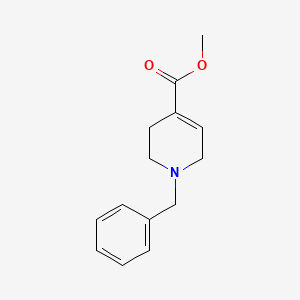

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Vue d'ensemble

Description

Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (Methyl 1-BTHPC) is a synthetic compound that has recently been studied for its potential applications in the field of science and medicine. It is a small molecule that has the ability to interact with various proteins, enzymes, and other molecules in the body. It has been used in research to study the effects of various drugs and their interactions with other molecules. It has also been studied for its potential use as a therapeutic agent for various diseases.

Applications De Recherche Scientifique

Synthesis of Tetrahydropyridines

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate is utilized in the synthesis of tetrahydropyridine derivatives, which have shown significant biological activities. These syntheses involve phosphine-catalyzed ring-forming reactions, ring-closing metathesis, and chemical transformations of Morita–Baylis–Hillman (MBH) adducts. Such processes have enabled the creation of various cyclic compounds with potential biological relevance (Kim, Kim, Moon, & Kim, 2016).

Functionalised Proline Mimics

Research has explored the reaction of this compound with osmium tetroxide and bromine to produce isomeric syn diols and dibromides. These derivatives have been studied for their potential as functionalized proline mimics, which could have implications in various biological pathways (Gardiner & Abell, 2004).

Oxidation Products and Neurotoxicity Studies

Studies have examined the oxidation products arising from the action of monoamine oxidase B on analogs of this compound. The research focused on understanding the neurotoxicity and metabolic pathways of these compounds, contributing to broader knowledge in neurochemistry and toxicology (Sablin et al., 1994).

Aza Cope Rearrangement

The compound is involved in aza Cope rearrangement processes, leading to the formation of tetrahydropyridine derivatives. This kind of chemical reaction is significant in organic synthesis, offering pathways to create complex molecular structures (Gilchrist, Gonsalves, & Pinbo e Melo, 1993).

Crystal Structure Analysis

There is research into the crystal structure of related tetrahydropyridine derivatives. Understanding the crystal structure is crucial for the application of these compounds in various fields, including materials science and drug development (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Mécanisme D'action

Target of Action

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, a tetrahydropyridine derivative, primarily targets dopaminergic neurons in the brain . These neurons play a crucial role in controlling movement and coordination.

Mode of Action

The compound is lipophilic, allowing it to cross the blood-brain barrier . Once inside the brain, it is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes .

Result of Action

The action of this compound results in the death of dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . This can lead to symptoms associated with Parkinson’s disease .

Action Environment

The action of this compound is influenced by the environment within the brain. Its lipophilicity allows it to cross the blood-brain barrier, and its metabolism by MAO-B in glial cells is a key step in its mode of action

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is suggested that this compound may interact with various enzymes or cofactors

Transport and Distribution

It is suggested that this compound may interact with various transporters or binding proteins

Propriétés

IUPAC Name |

methyl 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-7H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWZFDZCHPQVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

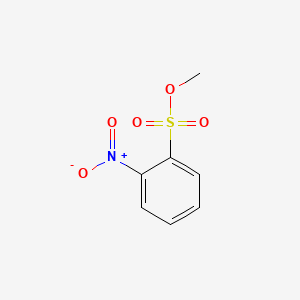

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3022692.png)

![Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-](/img/structure/B3022694.png)

![2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol](/img/structure/B3022700.png)

![1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B3022712.png)